molecular formula C22H20N2O2 B10976920 N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide

N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B10976920
M. Wt: 344.4 g/mol
InChI Key: NJMVGWQEJUCFOY-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives This compound is known for its unique structural features, which include a xanthene core and a dimethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with xanthene-9-carboxylic acid. The reaction is carried out under acidic conditions, often using acetic acid as a catalyst. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted xanthene derivatives, quinones, and reduced forms of the original compound

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.

    Biology: Employed in fluorescence microscopy and imaging techniques to visualize cellular structures and processes.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths. This property is exploited in various imaging and diagnostic applications. Additionally, the compound’s interaction with cellular components can lead to the generation of reactive oxygen species, which are utilized in photodynamic therapy to target and destroy cancer cells.

Comparison with Similar Compounds

N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

    Fluorescein: Another xanthene derivative with similar fluorescent properties but different structural features.

    Rhodamine: A related compound with a similar core structure but different substituents, leading to variations in its chemical and physical properties.

    Eosin: A xanthene dye with distinct applications in histology and microscopy.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H20N2O2/c1-24(2)16-13-11-15(12-14-16)23-22(25)21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3-14,21H,1-2H3,(H,23,25)

InChI Key

NJMVGWQEJUCFOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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